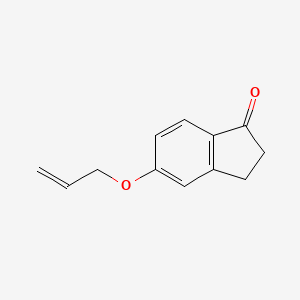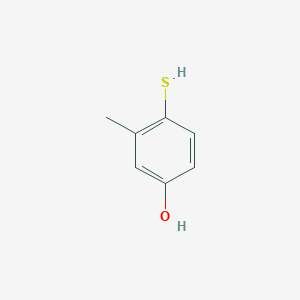![molecular formula C26H22FN3O2S B8695652 1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid](/img/structure/B8695652.png)
1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AMG 369 involves the preparation of a thiazolopyridine scaffold, which is then functionalized to achieve the desired dual agonist activity. The synthetic route typically involves the following steps:
Formation of the thiazolopyridine core: This is achieved through a cyclization reaction involving a suitable precursor.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards sphingosine-1-phosphate receptors.
Industrial production methods for AMG 369 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
AMG 369 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thiazolopyridine core.
Reduction: This reaction can be used to reduce any oxidized functional groups back to their original state.
Substitution: This reaction involves replacing one functional group with another to modify the compound’s activity and selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original thiazolopyridine core with modified functional groups.
Scientific Research Applications
AMG 369 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of sphingosine-1-phosphate receptor agonists.
Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in various biological processes, including cell proliferation, apoptosis, and migration.
Industry: It is used in the development of new drugs targeting sphingosine-1-phosphate receptors.
Mechanism of Action
AMG 369 exerts its effects by binding to and activating sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. This activation leads to a cascade of intracellular signaling events that modulate various cellular functions. The primary molecular targets are the sphingosine-1-phosphate receptors, which are G-protein-coupled receptors involved in regulating immune cell trafficking, vascular integrity, and other physiological processes .
Comparison with Similar Compounds
AMG 369 is unique in its dual agonist activity for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, with limited activity on sphingosine-1-phosphate receptor 3 and no activity on sphingosine-1-phosphate receptor 2 and sphingosine-1-phosphate receptor 4. Similar compounds include:
Fingolimod: An antagonist of sphingosine-1-phosphate receptor with activity on multiple sphingosine-1-phosphate receptor subtypes.
LX-2931: A sphingosine-1-phosphate cleavage enzyme inhibitor used in the treatment of rheumatoid arthritis.
AMG 369’s specificity for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5, along with its limited activity on other sphingosine-1-phosphate receptors, makes it a valuable tool for studying the distinct roles of these receptors in various biological processes.
Properties
Molecular Formula |
C26H22FN3O2S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-[[3-fluoro-4-[5-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22FN3O2S/c27-20-12-16(13-30-14-17(15-30)25(31)32)6-7-19(20)23-28-21-8-9-22(29-24(21)33-23)26(10-11-26)18-4-2-1-3-5-18/h1-9,12,17H,10-11,13-15H2,(H,31,32) |
InChI Key |
KCMALGDZUKTGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC4=C(C=C3)N=C(S4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



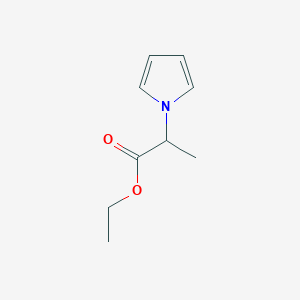
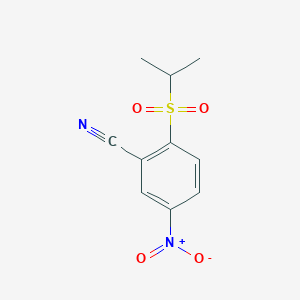
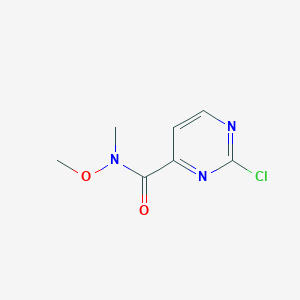
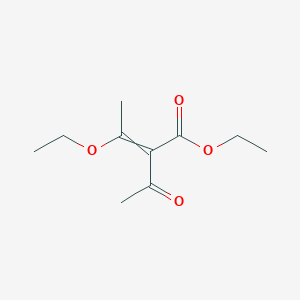
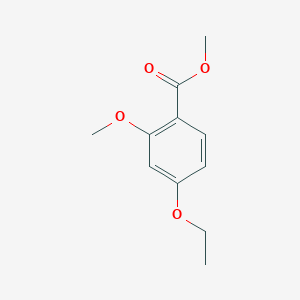
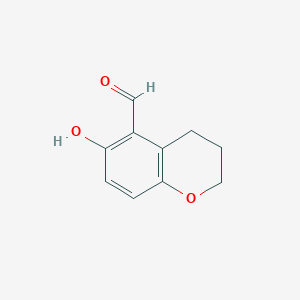
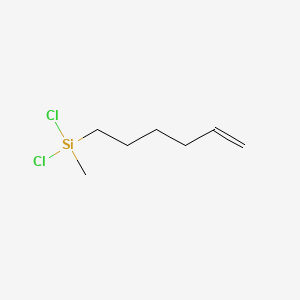
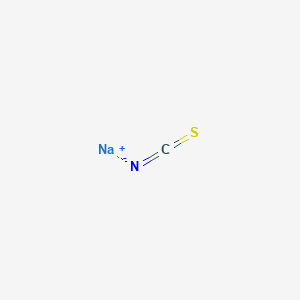
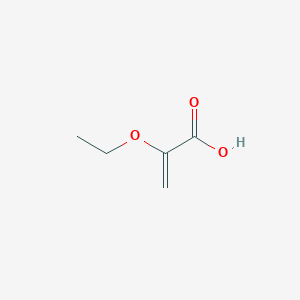
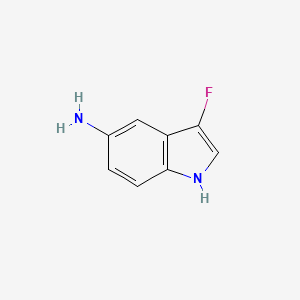
![N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea](/img/structure/B8695642.png)
